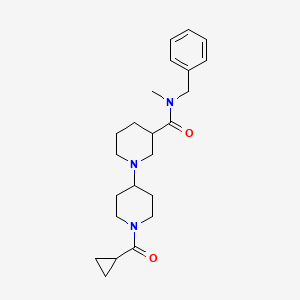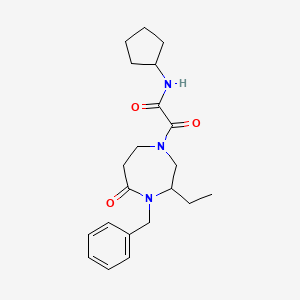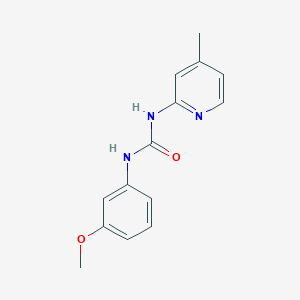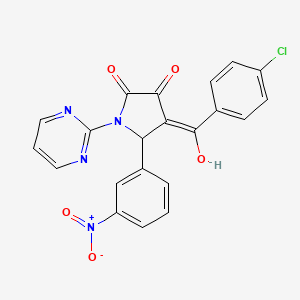![molecular formula C16H20ClNO5 B5498842 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CC-1065 or its prodrug, adozelesin, is a potent antitumor antibiotic that has been extensively studied for its potential therapeutic applications. CC-1065 belongs to the family of DNA-binding agents, which have shown promising results in the treatment of various cancers.
Mecanismo De Acción
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid binds to the minor groove of DNA, causing irreversible damage to the DNA structure. This binding results in the formation of a covalent bond between 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid and DNA, which inhibits DNA replication and transcription. 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is highly selective for cancer cells, as it requires an acidic environment for its activation. This selectivity makes 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid a promising candidate for cancer treatment.
Biochemical and physiological effects:
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is due to the irreversible damage caused by 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid to the DNA structure. 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to inhibit tumor growth in preclinical studies. However, 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has limited solubility and stability, which can affect its efficacy in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has several advantages for laboratory experiments. It is a potent antitumor agent that has shown promising results in preclinical studies. 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is highly selective for cancer cells, which makes it a promising candidate for cancer treatment. However, 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has limited solubility and stability, which can affect its efficacy in vivo. The synthesis of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is also challenging, which can limit its availability for laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid. One direction is to improve the solubility and stability of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid, which can enhance its efficacy in vivo. Another direction is to develop prodrugs of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid, which can improve its pharmacokinetic properties. Additionally, the combination of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid with other anticancer agents can enhance its efficacy and reduce its toxicity. The development of targeted delivery systems for 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid can also improve its selectivity for cancer cells. Overall, the research on 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has shown promising results, and further studies are needed to explore its potential as an anticancer agent.
Métodos De Síntesis
The synthesis of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is a complex process that involves several steps. The starting material for the synthesis is p-chloroaniline, which is coupled with 2,4-dimethoxybenzaldehyde to form the key intermediate, 5-chloro-2,4-dimethoxybenzylideneaniline. This intermediate is then reacted with cyclohexanone to yield 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid. The synthesis of 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid is challenging due to the complexity of the molecule and the need for high purity.
Aplicaciones Científicas De Investigación
2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies against various types of cancer, including breast, lung, ovarian, and colon cancers. 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid works by binding to the minor groove of DNA, causing irreversible damage to the DNA structure and inhibiting DNA replication and transcription. This mechanism of action makes 2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid a potent antitumor agent.
Propiedades
IUPAC Name |
2-[(5-chloro-2,4-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-22-13-8-14(23-2)12(7-11(13)17)18-15(19)9-5-3-4-6-10(9)16(20)21/h7-10H,3-6H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZSIQRCTSPQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCCC2C(=O)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2,4-dimethoxyphenyl)carbamoyl]cyclohexanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)


![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)

![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)

![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)
![isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)